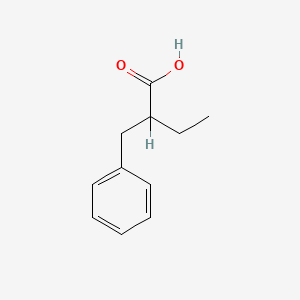

2-Benzylbutanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVFWBKWGJMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972137 | |

| Record name | 2-Benzylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-16-9 | |

| Record name | α-Ethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Branched Chain Carboxylic Acids

Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). britannica.com They are broadly classified based on the nature of the group attached to the carboxyl functional group. mu.edu.iq 2-Benzylbutanoic acid falls under the category of branched-chain carboxylic acids, which are distinguished by the presence of at least one alkyl group that creates a branch in the carbon chain. researchgate.net This structural feature significantly influences the physical and chemical properties of the molecule, often leading to differences when compared to their straight-chain isomers. researchgate.net

The nomenclature of branched-chain carboxylic acids, according to IUPAC standards, involves identifying the longest carbon chain that includes the carboxyl group as the parent chain. The name is derived by replacing the "-e" from the corresponding alkane with "-oic acid". britannica.comyoutube.com The positions of any substituent groups are indicated by numbers, with the carboxyl carbon being designated as carbon 1. britannica.comyoutube.com In the case of this compound, the parent chain is butanoic acid, with a benzyl (B1604629) group attached to the second carbon.

The physical properties of branched-chain carboxylic acids, such as melting and boiling points, are directly affected by their molecular structure. For instance, the branching in isostearic acid results in a much lower melting point compared to its straight-chain counterpart, stearic acid. researchgate.net Like other carboxylic acids, this compound is a polar molecule capable of forming hydrogen bonds, which influences its solubility. mu.edu.iq Smaller carboxylic acids are generally soluble in water, but solubility decreases as the carbon chain length increases. wikipedia.org

Significance in Synthetic Organic Chemistry

2-Benzylbutanoic acid serves as a valuable building block and intermediate in various synthetic organic chemistry applications. Its structure, featuring both a carboxylic acid functional group and a benzyl (B1604629) substituent, allows for a range of chemical transformations.

One of the well-documented synthetic routes to this compound is through the malonic ester synthesis. chegg.comchegg.comslideshare.netstudents-hub.com This versatile method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid. students-hub.com Another reported synthesis involves the reduction of α-ethyl cinnamic acid using a palladium on charcoal catalyst. prepchem.com

The chemical reactivity of this compound is characteristic of carboxylic acids. It can undergo esterification, conversion to amides, and reduction to alcohols. wikipedia.org The presence of the α-hydrogen makes it susceptible to reactions such as the Hell-Volhard-Zelinsky halogenation for α-halogenation. wikipedia.org

Furthermore, derivatives of this compound have been explored in different areas of chemical research. For example, its derivatives have been synthesized and studied for their potential as inhibitors for enzymes like carboxypeptidase A. jocpr.com The synthesis of various derivatives, such as 3-(acetylsulfanyl)-2-benzylbutanoic acid and its subsequent coupling with amino acid esters, highlights the utility of this compound in creating more complex molecules. thieme-connect.de Additionally, it has been mentioned in the context of preparing pyran-2-ones and other heterocyclic compounds. google.com

Historical Perspectives on Analogous Compound Research

Malonic Ester Synthesis Protocols for this compound

The malonic ester synthesis is a versatile and well-established method for preparing carboxylic acids. students-hub.comaskthenerd.com This process effectively converts an alkyl halide into a carboxylic acid with the addition of two carbon atoms. askthenerd.com The synthesis of this compound via this route involves a sequential alkylation of a malonic ester. students-hub.com

The synthesis of this compound using diethyl malonate as the starting material involves a series of well-defined steps. students-hub.comchegg.comchegg.com The process begins with the deprotonation of diethyl malonate. The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the presence of two flanking carbonyl groups, allowing for easy formation of a nucleophilic enolate ion using a suitable base, commonly sodium ethoxide in ethanol (B145695). askthenerd.comlibretexts.org

This enolate then undergoes a sequential alkylation. The first step is the reaction with an ethyl halide, such as ethyl bromide, in an S(_N)2 reaction to form diethyl ethylmalonate. quora.com A second deprotonation event with a base generates a new enolate, which is then alkylated with benzyl (B1604629) bromide to yield diethyl ethyl(benzyl)malonate. students-hub.com The final step involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by decarboxylation upon heating to yield the final product, this compound. students-hub.commasterorganicchemistry.com

Reaction Scheme: Malonic Ester Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Diethyl malonate | 1. Sodium ethoxide (NaOEt) 2. Ethyl bromide (CH(_3)CH(_2)Br) | Diethyl ethylmalonate |

| 2 | Diethyl ethylmalonate | 1. Sodium ethoxide (NaOEt) 2. Benzyl bromide (BnBr) | Diethyl ethyl(benzyl)malonate |

The efficiency of the malonic ester synthesis is dependent on the careful optimization of reaction conditions to maximize the yield of the desired product. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time. For the alkylation steps, using a strong base like sodium ethoxide in an alcoholic solvent is standard. libretexts.org However, alternative conditions, such as using sodium hydride as a base in a non-protic solvent like dimethylformamide (DMF) or employing phase-transfer catalysis, can sometimes improve yields by minimizing side reactions. kau.edu.sa

Catalytic Hydrogenation Pathways

Catalytic hydrogenation offers an alternative route to this compound, typically involving the reduction of an unsaturated precursor. This method is widely used in organic synthesis for the reduction of carbon-carbon double bonds. tcichemicals.com

A plausible synthetic route to this compound involves the catalytic hydrogenation of α-ethyl cinnamic acid or its esters. Cinnamic acid and its derivatives are common substrates for hydrogenation reactions. acs.orgresearchgate.net The hydrogenation of the carbon-carbon double bond in α-ethyl cinnamic acid would lead directly to the formation of this compound. This reaction is typically carried out using hydrogen gas and a metal catalyst. researchgate.net The selective reduction of the alkene in the presence of the carboxylic acid and the aromatic ring is generally achievable under mild conditions. organicchemistrydata.org

Heterogeneous catalysts are crucial for the successful hydrogenation of α-ethyl cinnamic acid derivatives. Palladium on charcoal (Pd/C) is a commonly used and effective catalyst for such transformations. wikipedia.orgresearchgate.net The palladium metal, supported on activated carbon to increase its surface area, facilitates the addition of hydrogen across the double bond. wikipedia.org

The reaction is typically performed by stirring the unsaturated acid with the Pd/C catalyst in a suitable solvent under an atmosphere of hydrogen gas. The catalyst loading, hydrogen pressure, and reaction temperature are important parameters that can be optimized to ensure complete and selective reduction. researchgate.net For example, studies on the hydrogenation of cinnamic acid have shown that Pd/C catalysts can achieve high conversions and selectivities under various conditions. acs.orgresearchgate.net

Typical Conditions for Catalytic Hydrogenation

| Parameter | Condition |

|---|---|

| Substrate | α-Ethyl cinnamic acid |

| Catalyst | Palladium on charcoal (Pd/C) |

| Hydrogen Source | Hydrogen gas (H(_2)) |

| Solvent | Ethanol, Ethyl acetate (B1210297) |

| Temperature | Room temperature to moderate heating |

Chemoenzymatic and Enantioselective Synthesis Approaches

Given that this compound is a chiral molecule, the development of enantioselective synthetic methods is of significant interest. Chemoenzymatic strategies, which combine chemical synthesis with biocatalysis, offer a powerful approach to obtaining enantiomerically pure compounds. researchgate.netacs.org

Enzymes, such as lipases, are known to catalyze the kinetic resolution of racemic mixtures of carboxylic acids or their esters, providing access to one enantiomer in high purity. acs.org For example, lipase-catalyzed esterification of a racemic mixture of this compound could selectively produce the ester of one enantiomer, allowing for the separation of the unreacted acid enantiomer.

Another approach is asymmetric hydrogenation. The use of chiral catalysts, such as iridium complexes with chiral phosphine-oxazoline ligands, has been shown to be effective in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, yielding products with high enantiomeric excess. rsc.org Applying such a method to a suitable precursor of this compound could provide a direct route to a specific enantiomer. Furthermore, asymmetric phase-transfer catalysis has been employed for the alkylation of Schiff bases to synthesize α-amino acids, a strategy that could potentially be adapted for the synthesis of chiral carboxylic acids like this compound. rug.nl

Esterification and Hydrolysis Reactions in Synthetic Schemes

The interconversion between this compound and its corresponding esters is a fundamental transformation in its synthetic chemistry. Esterification is often used to protect the carboxylic acid group or to modify the compound's physical properties, while hydrolysis regenerates the parent acid.

Alkyl 2-benzylbutanoates are typically synthesized through the esterification of this compound with an alcohol. One of the most common methods is Fischer-Speier esterification, which involves heating the carboxylic acid and an excess of the desired alcohol (e.g., ethanol for ethyl 2-benzylbutanoate) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ijcea.org The reaction is reversible, and excess alcohol is used to drive the equilibrium towards the ester product.

Alternatively, for more sensitive substrates or milder conditions, coupling agents are employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxylic acid, allowing it to react readily with the alcohol. This method avoids the use of strong acids and high temperatures. For example, a synthetic procedure for a related compound involved the preparation of an ester starting from 2-benzyl-3-oxobutyric acid and ethanol. jocpr.com

The hydrolysis of an alkyl 2-benzylbutanoate back to this compound is the reverse of esterification. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. The equilibrium is shifted towards the carboxylic acid and alcohol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt of the acid and the alcohol. A subsequent acidification step is required to protonate the carboxylate and isolate the free this compound. A documented example shows the hydrolysis of ethyl 2-benzyl-3-hydroxybutanoate using alkaline conditions to yield the final 2-benzyl-3-hydroxybutanoic acid. jocpr.com

The kinetics of esterification are influenced by several factors, including temperature, molar ratio of reactants, and catalyst concentration. ijcea.orgjptcp.com Studies on similar carboxylic acids show that the reaction typically follows a second-order kinetic model. jptcp.com

The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester.

Key findings from kinetic studies of similar esterification reactions include:

Effect of Temperature: Increasing the reaction temperature generally increases the reaction rate constant, leading to faster attainment of equilibrium. However, since esterification is often an exothermic reaction, higher temperatures can lower the final equilibrium conversion. researchgate.net

Effect of Molar Ratio: Using a higher molar ratio of alcohol to acid increases the conversion of the acid at equilibrium by shifting the reaction forward. researchgate.net

Effect of Catalyst: The reaction rate is directly proportional to the concentration of the acid catalyst. Higher catalyst loading accelerates the reaction. jptcp.com

These principles are directly applicable to the esterification and hydrolysis of this compound and its esters, allowing for the optimization of reaction conditions to maximize yield and reaction rate.

Table 4: Factors Influencing Esterification Reaction Kinetics

| Factor | Effect on Reaction Rate | Effect on Equilibrium Conversion | Reference |

| Temperature Increase | Increases | May Decrease (if exothermic) | researchgate.net |

| Increased Alcohol/Acid Ratio | Increases | Increases | jptcp.comresearchgate.net |

| Increased Catalyst Concentration | Increases | No effect (affects rate only) | ijcea.orgjptcp.com |

| Structural Hindrance | Decreases | May have minor effect | researchgate.net |

Carboxylic Acid Functional Group Transformations

The carboxyl group is the most reactive site for nucleophilic acyl substitution, enabling its conversion into various derivatives such as acid chlorides, anhydrides, esters, and amides.

This compound can be readily converted to its corresponding acid chloride, 2-benzylbutanoyl chloride. This transformation is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). byjus.comcommonorganicchemistry.comopenstax.org The resulting acid chloride is a highly reactive intermediate, making it a valuable precursor for the synthesis of other derivatives like esters and amides. byjus.com For instance, a similar transformation involving (S)-3-O-benzylbutyric acid utilizes oxalyl chloride and catalytic DMF in an anhydrous solvent at low temperatures to generate the crude acid chloride. mpg.de

Symmetrical anhydrides can be formed from this compound, often by reacting the corresponding acid chloride with a carboxylate salt. byjus.com Modern methods also allow for the synthesis of symmetrical anhydrides directly from carboxylic acids using various reagents, such as N-benzoylsaccharins in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org

Table 1: Reagents for Acid Chloride Formation from Carboxylic Acids

| Reagent | Typical Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Neat at reflux or in a solvent | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with catalytic DMF | CO, CO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | POCl₃, HCl |

The synthesis of esters from this compound is a common transformation. Intermolecular esterification, such as the Fischer esterification, involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄, HCl). openstax.orgmasterorganicchemistry.com This is an equilibrium-driven process, often favored by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, esters can be prepared with higher efficacy by reacting the more reactive 2-benzylbutanoyl chloride with an alcohol, a reaction that is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. byjus.comlibretexts.org

While this compound itself does not undergo intramolecular esterification, suitable derivatives can. For a molecule to form a cyclic ester (a lactone), it must possess a hydroxyl group at an appropriate position, typically to form a stable five- or six-membered ring. masterorganicchemistry.com If this compound were functionalized with a hydroxyl group, for example at the C4 or C5 position of the butyl chain, acid-catalyzed intramolecular esterification could lead to the formation of a lactone.

Amide bond formation by direct reaction of this compound with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. openstax.org To facilitate this transformation, the carboxylic acid must be "activated," a process commonly achieved using coupling reagents. luxembourg-bio.comhepatochem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine.

A variety of coupling reagents are available, often used in combination with additives to improve yields and suppress side reactions like racemization. luxembourg-bio.compeptide.com Research has shown the successful coupling of this compound with an amine derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive. uni-regensburg.de Similarly, the dicyclohexylcarbodiimide (B1669883) (DCC)/HOBt method has been employed for derivatives of this compound. thieme-connect.de

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent / Additive | Full Name | Byproduct | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. luxembourg-bio.com |

| EDAC / EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct removed by aqueous workup. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | - | Additive used with carbodiimides to reduce racemization and increase efficiency. luxembourg-bio.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | Highly efficient uronium salt-based reagent, fast reaction times. peptide.com |

Nucleophilic Substitution Reactions Involving the Alpha Carbon

The alpha-carbon of this compound is bonded to a hydrogen atom that is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group. students-hub.comscribd.com Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a nucleophilic enolate. students-hub.com This enolate can then react with various electrophiles in α-substitution reactions.

A prominent example of reactivity at the alpha-carbon is demonstrated by the malonic ester synthesis, which is a common method for preparing this compound itself. slideshare.netslideplayer.com This synthesis involves the sequential alkylation of diethyl malonate, first with an ethyl halide and then with benzyl bromide, followed by hydrolysis and decarboxylation. slideplayer.comslideshare.net This pathway underscores the feasibility of introducing substituents at the alpha-position of a butanoic acid precursor.

Another key reaction is the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the selective bromination of the alpha-carbon of carboxylic acids. slideshare.netslideplayer.com In this reaction, this compound would be treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis. slideshare.netslideplayer.com The initial step forms the acyl bromide, which more readily enolizes than the carboxylic acid, facilitating electrophilic attack by bromine at the alpha-position. slideshare.net The resulting α-bromo-2-benzylbutanoic acid is a versatile intermediate for further nucleophilic substitution reactions.

Reduction Pathways of this compound Derivatives

While the direct reduction of this compound to 2-benzyl-1-butanol is challenging, its derivatives are readily reduced. The most common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride.

The ester derivative, for example, methyl 2-benzylbutanoate, can be reduced to the primary alcohol (2-benzyl-1-butanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the alkoxide and a second hydride addition to the intermediate aldehyde. libretexts.org If the reduction is desired to stop at the aldehyde stage (2-benzylbutanal), a less reactive reducing agent such as diisobutylaluminum hydride (DIBAL-H) can be used, typically at low temperatures (-78 °C). libretexts.org Similarly, 2-benzylbutanoyl chloride can be reduced to 2-benzyl-1-butanol with LiAlH₄ or to 2-benzylbutanal (B14003271) using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or via the Rosenmund reduction. byjus.com

In a related synthetic context, this compound itself has been prepared by the reduction of the double bond in α-ethyl cinnamic acid using catalytic hydrogenation with palladium on charcoal. prepchem.com

Stereoselective Transformations and Chiral Pool Applications

This compound contains a stereocenter at the alpha-carbon, meaning it can exist as two enantiomers, (R)-2-benzylbutanoic acid and (S)-2-benzylbutanoic acid. The synthesis of enantiomerically pure forms of this compound is of significant interest. Asymmetric synthesis methods have been developed to achieve this. For example, the asymmetric hydrogenation of (E)-2-benzyl-2-butenoic acid using an iridium catalyst with a chiral phosphine-oxazoline ligand has been shown to produce (R)-2-benzylbutanoic acid in high yield and with 97% enantiomeric excess (ee). rsc.org Another approach involves using a chiral auxiliary, where (S)-2-benzylbutanoic acid was synthesized from a resin-supported chiral oxazolidinone. niph.go.jp

Once obtained in an enantiopure form, this compound can serve as a building block in the synthesis of more complex chiral molecules. This concept is known as using the "chiral pool," which involves employing readily available, enantiomerically pure compounds (often from natural sources) as starting materials. wikipedia.orgbaranlab.org Chiral pool synthesis improves efficiency by incorporating a pre-existing stereocenter into the target molecule. wikipedia.org Enantiopure this compound, with its defined stereochemistry, can be used as a chiral synthon in the synthesis of natural products or pharmaceutically active compounds. baranlab.orgnih.gov

Applications in Advanced Organic Synthesis

Utility as a Key Synthetic Intermediate

2-Benzylbutanoic acid is a valuable intermediate in organic synthesis due to its carboxylic acid functional group, which allows for a variety of chemical transformations, and the presence of a benzyl (B1604629) group, which can be crucial for the biological activity of the final product. The α-ethyl group on its structure also influences the stereochemistry and conformational flexibility of the molecules derived from it. Chemists utilize this compound as a starting point, modifying its carboxyl group to form amides, esters, and other functional groups, thereby incorporating the core 2-benzylbutanoyl structure into larger, more complex molecular frameworks. Its utility is demonstrated in its application as a foundational element for synthesizing targeted bioactive molecules.

Precursor for Structurally Complex and Bioactive Molecules

The structure of this compound makes it an ideal precursor for the synthesis of structurally intricate and biologically active molecules. By serving as a scaffold, it provides a fundamental framework upon which additional complexity can be built. This is particularly evident in the synthesis of pharmaceutical intermediates and enzyme inhibitors. The benzyl group is often a key pharmacophoric element that interacts with biological targets, while the butanoic acid portion provides a handle for linking to other molecular fragments. This dual functionality allows for the systematic construction of molecules with specific therapeutic properties, such as those designed to interact with receptors or active sites of enzymes.

Integration into Multistep Synthetic Pathways

This compound is frequently integrated at the beginning of multistep synthetic pathways. A common strategy involves the activation of its carboxylic acid group to facilitate coupling with other molecules. For instance, it can be converted into an active ester or an acid chloride, which then readily reacts with an amine or an alcohol to form a new carbon-nitrogen or carbon-oxygen bond. This straightforward reactivity makes it a reliable component in longer synthetic sequences. One documented method for its own synthesis involves the reduction of α-ethyl cinnamic acid in a sodium hydroxide (B78521) solution using a palladium on charcoal catalyst under a hydrogen atmosphere prepchem.com. This accessibility further enhances its role as a convenient starting point for more elaborate synthetic endeavors.

Contributions to Pharmaceutical Intermediate Synthesis

The compound has found a specific niche in the synthesis of intermediates for pharmaceuticals. Its structure is a component of molecules designed to interact with specific biological targets, thereby modulating physiological responses.

Synthesis of Acylguanidine-Type Histamine H2 Receptor Agonists

Potent and selective histamine H2 receptor agonists are valuable for pharmacological research and have potential therapeutic applications semanticscholar.org. Research in this area has utilized this compound as a starting material for the synthesis of novel acylguanidine-type histamine H2 receptor agonists uni-regensburg.de. In a documented synthetic procedure, this compound was reacted with other chemical entities using standard peptide coupling reagents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) uni-regensburg.de. This reaction creates an amide bond, linking the this compound moiety to a guanidine-containing fragment, ultimately forming a complex molecule designed to activate the histamine H2 receptor semanticscholar.orguni-regensburg.decore.ac.uk.

Development of Enzyme Inhibitors Through Structural Analogs

The core structure of this compound is also used as a template for designing enzyme inhibitors. By creating structural analogs—molecules that are similar in structure but with specific modifications—researchers can probe the active sites of enzymes and develop potent and selective inhibitors.

Research on Carboxypeptidase A Inhibition

Carboxypeptidase A (CPA) is a well-studied zinc protease that has been used as a model enzyme for developing inhibitor design strategies jocpr.com. The benzyl group of inhibitors often interacts with a hydrophobic pocket in the enzyme's active site. Research has been conducted on analogs of this compound to investigate their inhibitory effects on CPA jocpr.com.

In one study, the inhibitory activity of this compound and its hydroxylated analog, 2-benzyl-3-hydroxybutanoic acid, were evaluated. It was found that 2-benzyl-3-hydroxybutanoic acid was a more potent inhibitor than this compound, suggesting that the addition of a hydroxyl group at the β-position can enhance binding to the enzyme jocpr.com. The inhibitory constants (Ki) for this compound and related compounds were determined, providing quantitative data on their potency as CPA inhibitors jocpr.com.

Table 1: Inhibitory Constants (Ki) for Carboxypeptidase A

| Compound | Ki (µM) |

| This compound | Data not specified in the provided text, but listed as an analog. |

| 2-benzyl-3-hydroxybutanoic acid | 107 |

| 2-benzyl-3-hydroxypropanoic acid | 610 |

This research demonstrates how structural modifications to the this compound scaffold can lead to the development of more effective enzyme inhibitors jocpr.com.

Structure-Activity Relationship Investigations in Enzyme Inhibition

The investigation into the structure-activity relationship (SAR) of this compound and its derivatives has provided significant insights into the molecular features required for effective enzyme inhibition, particularly for zinc metalloproteases like carboxypeptidase A (CPA). Carboxypeptidase A serves as a model enzyme for designing inhibitors for other medically relevant zinc proteases. jocpr.com SAR studies on this scaffold focus on how modifications to the butanoic acid backbone, such as the introduction of functional groups and stereochemical changes, impact inhibitory potency.

A key determinant of inhibitory activity for this class of compounds is the presence of a group capable of coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. The parent compound, this compound, is a very weak inhibitor of CPA, with a high inhibition constant (Ki) of 6300 µM. jocpr.com This low potency is attributed to the absence of a strong zinc-coordinating moiety. The introduction of a hydroxyl group to the carbon adjacent to the carboxylate (the α-position) or further down the chain dramatically enhances inhibitory strength. For instance, 2-benzyl-3-hydroxybutanoic acid displays a Ki value of 107 µM, a nearly 60-fold increase in potency compared to its non-hydroxylated counterpart. jocpr.com This highlights the critical role of the hydroxyl group in ligating the active site zinc ion. jocpr.com

Further studies have explored the effect of other structural modifications. The position of the hydroxyl group and the presence of other substituents influence the inhibitor's affinity. For example, 2-benzyl-3-hydroxypropanoic acid, which lacks the methyl group of 2-benzyl-3-hydroxybutanoic acid, is a less potent inhibitor with a Ki of 610 µM. jocpr.com This suggests that the methyl group in 2-benzyl-3-hydroxybutanoic acid contributes favorably to the binding affinity, potentially by making productive contacts within the active site. jocpr.com

Stereochemistry is another critical factor in the SAR of this compound derivatives. Studies on stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid, an analog of this compound, revealed significant differences in their ability to inhibit carboxypeptidase A. The isomer with the (2S,4S)-configuration was found to be the most potent, indicating that the enzyme's active site has a distinct stereochemical preference for binding. nih.gov

| Compound | Inhibition Constant (Ki) for CPA (µM) |

|---|---|

| This compound | 6300 |

| 2-Benzyl-3-hydroxypropanoic acid | 610 |

| 2-Benzyl-4-hydroxybutanoic acid | 540 |

| 2-Benzyl-3-hydroxybutanoic acid | 107 |

Ligand Binding Site Analysis and Molecular Recognition

Derivatives of this compound have been instrumental as chemical probes for analyzing the ligand binding sites of enzymes, particularly carboxypeptidase A. These studies elucidate the principles of molecular recognition by mapping the specific interactions between the inhibitor and the amino acid residues of the enzyme's active site. The active site of carboxypeptidase A is characterized by a hydrophobic pocket (the S1' pocket) for substrate side-chain recognition and a catalytic center containing a Zn²⁺ ion coordinated by residues His69, Glu72, and His196. virginia.eduutoronto.ca

The binding mode of this compound derivatives illustrates a classic example of molecular recognition. In the proposed binding model for 2-benzyl-3-hydroxybutanoic acid, three key interactions secure the inhibitor in the active site. jocpr.com

Hydrophobic Interaction : The benzyl group of the inhibitor fits snugly into the enzyme's hydrophobic pocket, which preferentially binds aromatic and large aliphatic side chains. jocpr.comutoronto.ca

Salt Bridge/Hydrogen Bonding : The terminal carboxylate group of the inhibitor forms a salt bridge and bifurcated hydrogen bonds with the guanidinium group of Arg-145. jocpr.comvirginia.edu This interaction anchors the C-terminal end of the inhibitor.

Metal Coordination : The hydroxyl group at the β-position acts as a crucial ligand, coordinating directly with the active site Zn²⁺ ion. jocpr.com This interaction is a primary contributor to the compound's inhibitory potency.

By modifying the inhibitor's structure, researchers can probe different regions of the active site. For example, the study of 2-benzyl-3-methanesulfinylpropanoic acid stereoisomers revealed an alternative binding mode. nih.gov The stereochemical arrangement of the most potent isomer suggests that the sulfoxide oxygen does not coordinate with the zinc ion. Instead, it is positioned to form a hydrogen bond with the guanidinium moiety of Arg-127. nih.gov This demonstrates how subtle changes to the ligand can alter its interactions, allowing it to engage with different residues within the binding site and providing a more detailed map of the enzyme's recognition capabilities. These analyses, which are foundational to rational drug design, rely on such inhibitors to understand the precise architecture and chemical environment of enzyme active sites. nih.gov

An in-depth analysis of the theoretical and computational chemistry of this compound is crucial for understanding its synthesis, potential reactivity, and biological interactions. Computational methods provide powerful tools to predict reaction outcomes, elucidate complex mechanisms, and forecast biological activities before undertaking extensive laboratory work. This article explores the application of reaction databases, quantum chemical calculations, and molecular modeling techniques as they pertain to this specific compound.

Biological Activity and Mechanistic Insights Excluding Clinical Outcomes

Exploration of Enzyme Inhibition by 2-Benzylbutanoic Acid Analogs

Analogs of this compound have been investigated as inhibitors of zinc-containing metalloproteases, particularly carboxypeptidase A (CPA). These studies provide insights into the structure-activity relationships and the molecular interactions that govern their inhibitory potential.

Several analogs of this compound have demonstrated competitive inhibitory activity against CPA. The potency of these inhibitors, often expressed as the inhibition constant (Kᵢ), varies significantly with their structural modifications.

For instance, 2-benzyl-3-hydroxybutanoic acid has been identified as a more potent inhibitor of CPA than its parent compound, this compound, and other related analogs. jocpr.com The introduction of a hydroxyl group appears to be a key factor in enhancing the inhibitory activity. jocpr.com Similarly, all four stereoisomers of 2-benzyl-3,4-iminobutanoic acid exhibit competitive inhibitory activity, though their potencies differ, with the (2R,3R)-isomer being the most potent. nih.gov

Table 1: Inhibitory Constants (Kᵢ) of this compound and its Analogs against Carboxypeptidase A

| Compound | Kᵢ (µM) |

|---|---|

| 2-Benzyl-3-hydroxybutanoic acid | 107 |

| 2-Benzyl-4-hydroxypentanoic acid | 1100 |

| 2-Benzyl-4-hydroxybutanoic acid | 540 |

| This compound | 6300 |

| 2-Benzyl-3-hydroxypropanoic acid | 610 |

Data sourced from a study on 2-benzyl-3-hydroxybutanoic acid as a CPA inhibitor. jocpr.com

The inhibitory mechanism of these analogs is believed to involve direct interaction with the active site of CPA. Molecular modeling studies and kinetic analyses suggest that specific functional groups on the inhibitor molecules play a crucial role in this interaction.

In the case of 2-benzyl-3,4-iminobutanoic acid, it is proposed that the lone pair of electrons on the nitrogen atom of the aziridine (B145994) ring forms a coordinative bond with the zinc ion present at the active site of CPA. nih.gov Additionally, the proton on this nitrogen atom is thought to engage in hydrogen bonding with one of the carboxylate oxygens of a key amino acid residue, Glu-270. nih.gov For analogs like 2-benzyl-3-hydroxybutanoic acid, the hydroxyl group is also suggested to coordinate with the zinc(II) ion at the active site. jocpr.com This type of competitive inhibition, where the inhibitor vies with the substrate for binding to the active site, is a common mechanism for enzyme inhibitors. nih.gov

Structural modifications to the this compound scaffold have a profound impact on the inhibitory efficacy against CPA. The introduction and positioning of specific functional groups can either enhance or diminish the inhibitory potency.

A notable example is the introduction of a methyl group at the β-position of an inhibitor that possesses a weak zinc-ligating moiety, such as a hydroxyl group. This modification has been shown to improve the potency of the inhibitor. jocpr.com The enhanced potency of 2-benzyl-3-hydroxybutanoic acid (Kᵢ = 107 µM) compared to 2-benzyl-3-hydroxypropanoic acid (Kᵢ = 610 µM) highlights the positive effect of the β-methyl group. jocpr.com

Conversely, the introduction of a methyl group at the γ-position, as seen in 2-benzyl-4-hydroxypentanoic acid, leads to a reduction in potency. jocpr.com This is attributed to potential steric hindrance that prevents the optimal positioning of the hydroxyl group for interaction with the zinc ion at the active site. jocpr.com The stereochemistry of the inhibitor is also a critical factor, as evidenced by the varying potencies of the different stereoisomers of 2-benzyl-3,4-iminobutanoic acid. nih.gov

The zinc ion at the active site of CPA is a central element in the binding of these inhibitors. The ability of a ligand to coordinate with this zinc ion is a key determinant of its inhibitory activity. The tetrahedral transition state that is thought to be generated during the inhibitory pathway is stabilized by this active site zinc ion. nih.gov

Inhibitors bearing functionalities such as an imidazole (B134444) ring have been shown to have their inhibitory potency significantly augmented by the presence of zinc ions. nih.gov The binding mode of these inhibitors typically involves the coordination of a heteroatom (like nitrogen or oxygen) to the zinc ion. For 2-benzyl-3-hydroxybutanoic acid, a postulated binding mode involves the hydroxyl group coordinating with the zinc(II) ion. jocpr.com This interaction, along with others within the active site, stabilizes the enzyme-inhibitor complex and prevents the enzyme from carrying out its normal catalytic function.

Predicted Biological Activities of Structurally Related Compounds

While the primary research focus for this compound analogs has been on enzyme inhibition, computational and predictive studies allow for the exploration of other potential biological activities for structurally related compounds.

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of cellular defense mechanisms against oxidative stress. nih.gov Activation of the Nrf2 pathway can lead to the expression of a variety of antioxidant and detoxification enzymes. nih.gov Carboxylic acids are a class of compounds that have been identified as potential activators of Nrf2. mdpi.com

While there is no direct experimental evidence for this compound or its immediate analogs as Nrf2 stimulants, computational approaches are increasingly being used to predict the biological activities of small molecules. pcbiochemres.com These methods can identify compounds that have the potential to interact with key regulatory proteins in pathways like the Keap1-Nrf2 system. pcbiochemres.compcbiochemres.com Given that some short-chain fatty acids and their derivatives can influence cellular redox homeostasis, it is plausible that structurally related compounds to this compound could be investigated for their potential to modulate the Nrf2 pathway. nih.gov However, without specific predictive studies on this class of compounds, their Nrf2 stimulant potential remains a theoretical possibility requiring experimental validation.

Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-benzylbutanoic acid. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the aromatic ring typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The single proton on the chiral carbon (α-carbon) would likely resonate as a multiplet between δ 2.6 and 2.9 ppm, coupled to the adjacent methylene (B1212753) and methine protons. The methylene protons of the benzyl (B1604629) group would also produce a multiplet, expected around δ 2.8 to 3.2 ppm. The methylene protons of the butyl chain are anticipated to appear as a multiplet between δ 1.5 and 1.8 ppm, while the terminal methyl protons would be observed as a triplet further upfield, typically around δ 0.9 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield chemical shift, generally above δ 10 ppm, and its position can be highly variable depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of δ 175-185 ppm. The carbons of the phenyl group are expected to resonate in the aromatic region, between δ 125 and 140 ppm. The chiral α-carbon is anticipated to appear around δ 45-55 ppm. The methylene carbon of the benzyl group would likely be found in the δ 35-45 ppm range. The carbons of the ethyl group would be observed at higher field, with the methylene carbon around δ 25-35 ppm and the terminal methyl carbon in the δ 10-15 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | >10 (broad singlet) | 175-185 |

| Aromatic (C₆H₅) | 7.2-7.4 (multiplet) | 125-140 |

| α-CH | 2.6-2.9 (multiplet) | 45-55 |

| Benzyl CH₂ | 2.8-3.2 (multiplet) | 35-45 |

| Ethyl CH₂ | 1.5-1.8 (multiplet) | 25-35 |

| Ethyl CH₃ | 0.9 (triplet) | 10-15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl and benzyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will show moderate to weak absorptions in the 1450-1600 cm⁻¹ region. Finally, a C-O stretching vibration is expected in the region of 1200-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | >3000 | Medium |

| C-H stretch (Aliphatic) | <3000 | Medium to Strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch | 1200-1300 | Medium |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 178, corresponding to its molecular weight.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can offer valuable structural information. A prominent peak is expected at m/z 91, which corresponds to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the bond between the benzyl group and the rest of the molecule. Another significant fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z 133 ([M-COOH]⁺). Further fragmentation of the alkyl chain can also occur.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Interpretation |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion |

| 133 | [C₉H₁₃]⁺ | Loss of COOH |

| 91 | [C₇H₇]⁺ | Tropylium cation |

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. However, due to the polar nature of the carboxylic acid group, derivatization is often employed to improve peak shape and thermal stability. Esterification to a more volatile ester, such as a methyl or ethyl ester, is a common derivatization strategy.

The choice of the GC column is critical for achieving good separation. A mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. The oven temperature program would typically start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides its mass spectrum, allowing for positive identification by matching the spectrum with a library database.

Table 4: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound without the need for derivatization. Reversed-phase HPLC is the most common mode used for this type of compound.

A C18 column is typically used as the stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. A diode array detector (DAD) can provide additional spectral information to confirm the peak identity and purity.

Table 5: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. researchgate.netsigmaaldrich.com It is instrumental in monitoring the progress of chemical reactions by qualitatively assessing the presence of starting materials, intermediates, and products in a reaction mixture over time. researchgate.net In the context of reactions involving this compound, such as its synthesis via the reduction of α-ethyl cinnamic acid or its esterification, TLC provides a rapid means to track the conversion of reactants to products. sigmaaldrich.comprepchem.com

The process involves applying a small aliquot of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. researchgate.netukessays.com The plate is then placed in a sealed chamber with a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. ukessays.com

For a reaction producing this compound, spots corresponding to the starting materials and the product will have different Retention Factor (Rf) values, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By spotting the reaction mixture at different time intervals alongside the starting material and a pure sample of the product (if available), a chemist can visually track the disappearance of the reactant spot and the appearance and intensification of the product spot, thereby determining the reaction's progression and endpoint. sigmaaldrich.com The choice of the mobile phase is critical; a typical system for a carboxylic acid like this compound might consist of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695), sometimes with a small amount of acetic or formic acid to ensure sharp, well-defined spots for the acidic components. researchgate.net

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Observation | Rf of Starting Material (α-ethyl cinnamic acid) | Rf of Product (this compound) |

|---|---|---|---|

| t = 0 min | Strong spot for starting material, no product spot. | 0.55 | N/A |

| t = 30 min | Starting material spot is weaker, faint product spot visible. | 0.55 | 0.40 |

| t = 60 min | Spots for starting material and product are of similar intensity. | 0.55 | 0.40 |

| t = 120 min | Starting material spot is very faint, product spot is strong. | 0.55 | 0.40 |

Note: Rf values are hypothetical and depend on the specific TLC plate and mobile phase used.

Chiral Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule in excess over the other. nih.gov For a chiral carboxylic acid like this compound, several analytical techniques are available to quantify the ratio of its (R) and (S) enantiomers. The most common and reliable methods are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govwvu.edu

Chiral HPLC is a powerful method for separating enantiomers. wvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and anion-exchanger phases are particularly effective. nih.govchiraltech.com The analysis involves dissolving the racemic or enantioenriched sample in a suitable mobile phase (e.g., a mixture of hexane and isopropanol (B130326) with a small amount of an acidic modifier like trifluoroacetic acid) and injecting it into the HPLC system. sigmaaldrich.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess.

Chiral Gas Chromatography (GC) is another viable method, though it often requires derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). nih.gov The separation is performed on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. nih.govgcms.cz The derivatized enantiomers interact differently with the chiral phase, resulting in separation and allowing for quantification.

Beyond chromatography, chiroptical methods like circular dichroism (CD) spectroscopy can also be employed. rsc.org This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov By complexing the carboxylic acid with a chiral host molecule, a distinct CD signal can be generated, the intensity of which can be correlated with the enantiomeric excess through a calibration curve. nih.govnih.gov

Table 2: Comparison of Chiral Analytical Methods for this compound

| Method | Principle | Typical Stationary Phase/Reagent | Sample Preparation |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase causing separation. nih.gov | Polysaccharide derivatives (e.g., Chiralpak), Anion-exchangers (e.g., CHIRALPAK QN-AX). nih.govchiraltech.com | Direct injection of the acid in a suitable mobile phase. |

| Chiral GC | Differential partitioning with a chiral stationary phase in the gas phase. gcms.cz | Cyclodextrin derivatives (e.g., Chirasil-DEX). nih.gov | Derivatization to a volatile ester is usually required. nih.gov |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral complex. rsc.org | Achiral metal complexes that become chiral upon binding the analyte. nih.gov | Formation of a diastereomeric complex with a chiral host. |

X-ray Crystallographic Analysis for Stereochemical Confirmation

While chiral chromatography can separate enantiomers and determine their relative amounts, it does not inherently reveal the absolute configuration (i.e., whether the structure is R or S). Single-crystal X-ray crystallography is the most definitive and powerful method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. tcichemicals.comveranova.com

The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. caltech.edu To perform this analysis on this compound, a high-quality single crystal of one of its pure enantiomers, or a derivative thereof, must be grown. Often, forming a salt with a chiral amine or an ester with a chiral alcohol that is itself of known absolute configuration can facilitate crystallization and aid in the structural determination. tcichemicals.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The data allows for the calculation of an electron density map, from which the precise three-dimensional arrangement of all atoms in the molecule can be determined, including their connectivity and stereochemistry. veranova.com For determining absolute configuration, the anomalous dispersion effect of the X-rays by the atoms in the crystal is measured, which allows for the direct assignment of the R/S configuration without reference to any other chiral substance. tcichemicals.com The result is an unambiguous confirmation of the molecule's absolute stereostructure. tcichemicals.comveranova.com

Table 3: Representative Crystallographic Data for a Chiral Carboxylic Acid Derivative

| Parameter | Example Value |

|---|---|

| Empirical formula | C9H9NO3researchgate.net |

| Formula weight | 179.17 researchgate.net |

| Crystal system | Orthorhombic researchgate.net |

| Space group | Fdd2 researchgate.net |

| Unit cell dimensions | a = 10.848(5) Å, b = 30.264(5) Å, c = 10.577(5) Å researchgate.net |

| Volume | 3472(2) Å3researchgate.net |

| Final R index [I > 2σ(I)] | R1 = 0.0303 researchgate.net |

Note: The data presented is for 2-acetylamino-benzoic acid and serves as a representative example of crystallographic information. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The classical syntheses of 2-benzylbutanoic acid, such as the malonic ester synthesis and the reduction of α-ethyl cinnamic acid, have provided a foundational framework for its preparation. prepchem.comchegg.com However, future research will increasingly focus on the development of novel and sustainable synthetic routes that align with the principles of green chemistry.

Key areas of exploration will likely include:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers a promising green alternative. Researchers may investigate the use of engineered enzymes to achieve high enantioselectivity, yielding specific stereoisomers of the compound under mild reaction conditions. This approach would significantly reduce the environmental impact compared to traditional methods that often require harsh reagents and generate substantial waste.

Flow Chemistry: Continuous flow synthesis presents an opportunity to produce this compound in a more efficient, scalable, and safer manner. Future studies could focus on designing and optimizing flow reactor systems for the key synthetic steps, potentially integrating catalytic processes for a streamlined production pipeline.

Utilization of Renewable Feedstocks: A major thrust in sustainable chemistry is the move away from petrochemical-based starting materials. Future synthetic strategies for this compound could explore the use of bio-based precursors for both the benzyl (B1604629) and the butanoic acid moieties.

Exploration of New Catalytic Systems for Functionalization and Derivatization

Beyond its synthesis, the functionalization and derivatization of this compound open up a vast chemical space for the creation of novel molecules with potentially valuable properties. The exploration of new catalytic systems will be central to this endeavor.

Emerging research will likely concentrate on:

C-H Functionalization: Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis. Future work could target the selective functionalization of the aromatic ring or the aliphatic backbone of this compound using transition metal or organocatalysts. This would allow for the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials.

Asymmetric Catalysis: The development of new chiral catalysts will be crucial for the enantioselective derivatization of this compound. This will enable the synthesis of specific stereoisomers of its derivatives, which is of paramount importance for applications in pharmacology and materials science where chirality often dictates function.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. This approach could be employed for novel transformations of this compound, such as decarboxylative couplings or the introduction of complex substituents under mild conditions.

Advanced Computational Modeling for Predictive Chemistry and Materials Science

In silico approaches are becoming indispensable in modern chemical research. Advanced computational modeling will play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives.

Future computational studies will likely involve:

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to accurately predict a wide range of properties for this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic signatures. This information can guide experimental design and aid in the interpretation of results.

Virtual Screening for Biological Targets: Molecular docking and dynamics simulations can be employed to screen libraries of this compound derivatives against various biological targets, such as enzymes and receptors. This can help to identify promising candidates for further experimental investigation as potential therapeutic agents. For instance, a related compound, 2-benzyl-3-hydroxybutanoic acid, has been identified as an inhibitor of carboxypeptidase A, suggesting that derivatives of this compound might also interact with biologically relevant targets. jocpr.comjocpr.com

Designing Novel Materials: Computational modeling can be used to design new materials based on this compound. For example, simulations could predict the self-assembly behavior of its derivatives or their potential to form functional polymers with specific optical or electronic properties.

Expanding Biological Activity Profiling and Mechanistic Understanding in Interdisciplinary Contexts

While some preliminary biological data exists for related compounds, a comprehensive understanding of the biological activity profile of this compound is still lacking. Future research will need to adopt an interdisciplinary approach to fully elucidate its potential in the life sciences.

Key research directions include:

Broad-Spectrum Biological Screening: this compound and a diverse library of its derivatives should be screened against a wide range of biological assays to identify potential activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Target Identification and Mechanism of Action Studies: For any identified biological activities, it will be crucial to determine the specific molecular targets and elucidate the underlying mechanism of action. This will involve a combination of biochemical, biophysical, and cell-based assays.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the corresponding changes in biological activity, researchers can establish clear SARs. This knowledge is essential for the rational design of more potent and selective analogs.

Integration into Multidisciplinary Research Initiatives (e.g., Chemical Biology)

The full potential of this compound will be realized through its integration into broader, multidisciplinary research initiatives. Chemical biology, in particular, offers a fertile ground for exploring the utility of this compound and its derivatives as tools to probe and manipulate biological systems.

Future interdisciplinary applications could involve:

Development of Chemical Probes: Functionalized derivatives of this compound could be designed as chemical probes to study specific biological processes. For example, fluorescently labeled analogs could be used to visualize the localization of their target proteins within cells.

Design of Prodrugs and Drug Delivery Systems: The carboxylic acid functionality of this compound makes it an attractive scaffold for the development of prodrugs. Its structure could be modified to improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Creation of Novel Biomaterials: Polymers and other materials derived from this compound could be explored for biomedical applications, such as tissue engineering scaffolds or controlled-release drug delivery vehicles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzylbutanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation of butanoic acid derivatives or carboxylation of benzyl precursors. Optimize efficiency by controlling reaction temperature (60–80°C for intermediates) and using Lewis acid catalysts (e.g., AlCl₃). Purification via recrystallization or column chromatography ensures product integrity, as demonstrated in protocols for similar carboxylic acids . Boronic acid intermediates (e.g., benzyloxyphenylboronic acids) may also serve as coupling partners in cross-coupling reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use HPLC/GC for purity assessment (>97% as per industrial standards) . Structural confirmation requires:

- 1H/13C NMR : Assign benzyl and carboxyl protons (δ ~2.5–3.5 ppm for CH₂ groups; δ ~12 ppm for COOH).

- FT-IR : Identify carboxyl C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 178.22 for C₁₁H₁₂O₂). Cross-validate with NIST reference data .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Methodological Answer : Adhere to OSHA guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for powder handling to prevent inhalation.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers systematically address discrepancies in the reported physicochemical properties of this compound across studies?

- Methodological Answer : Conduct triangulation :

- Compare results across techniques (e.g., NMR vs. X-ray crystallography for stereochemistry).

- Replicate studies under controlled conditions (pH, solvent).

- Apply statistical tools (ANOVA) to identify variability sources . Meta-analyses of published data contextualize outliers, as seen in fatty acid research frameworks .

Q. What methodologies enable the integration of computational simulations with experimental data to study this compound's reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., acid-catalyzed esterification) and validate with experimental kinetics.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) and correlate with bioassay IC₅₀ values. Tools like ChemSpider and PubChem provide computational datasets for validation .

Q. In pharmacological studies, what experimental designs are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., halogenation at benzyl positions) to assess steric/electronic effects.

- Bioactivity Assays : Test in vitro enzyme inhibition (e.g., cyclooxygenase) and correlate with structural parameters (logP, Hammett constants).

- QSAR Modeling : Use regression analysis to link substituent properties to activity, as applied to benzoic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.